molecular formula C18H21Cl2N3O3S B8339146 5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-ylmethyl acetylcarbamate

5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-ylmethyl acetylcarbamate

Cat. No. B8339146
M. Wt: 430.3 g/mol
InChI Key: WXODOIIGICMKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-ylmethyl acetylcarbamate is a useful research compound. Its molecular formula is C18H21Cl2N3O3S and its molecular weight is 430.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-ylmethyl acetylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-ylmethyl acetylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-ylmethyl acetylcarbamate

Molecular Formula

C18H21Cl2N3O3S

Molecular Weight

430.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-ethyl-4-propan-2-ylimidazol-2-yl]methyl N-acetylcarbamate

InChI

InChI=1S/C18H21Cl2N3O3S/c1-5-23-15(9-26-18(25)21-11(4)24)22-16(10(2)3)17(23)27-14-7-12(19)6-13(20)8-14/h6-8,10H,5,9H2,1-4H3,(H,21,24,25)

InChI Key

WXODOIIGICMKSG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)COC(=O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of the compound 19 (77.6 mg, 0.200 mmol) in acetic anhydride (1 mL) was added conc. sulfuric acid (0.24 eq.), and heated with reflux at 110° C. for 1 hour. Triethylamine (0.1 mL) was added to the reaction mixture, and the mixture was concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column (eluate: ethyl acetate) to give the compound 80 (31 mg, 35%) as crystals. Mp. 163-164° C. (hexane-ether) Rf 0.10 (1:2 EtOAc - hexane)
Quantity
77.6 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Yield
35%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.